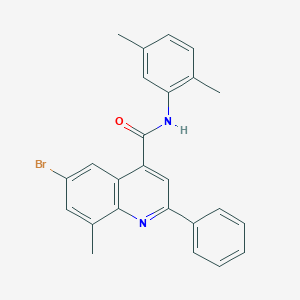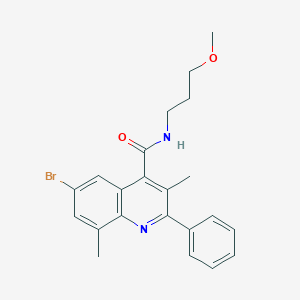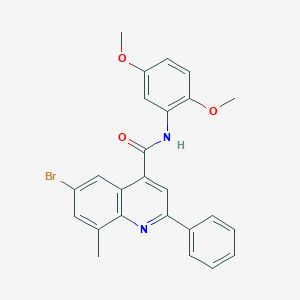![molecular formula C20H16O2 B339302 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE](/img/structure/B339302.png)
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE is an organic compound with a complex structure that includes a biphenyl group and a phenylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE typically involves the reaction of biphenyl derivatives with phenylethanone under specific conditions. One common method includes the use of a coupling reaction between a biphenyl halide and a phenylethanone derivative in the presence of a catalyst. The reaction is usually carried out in an ether solvent, and the conditions may vary depending on the desired yield and purity .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments. The industrial methods focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities without compromising quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction, but they generally involve controlled temperatures and the use of solvents like ether or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield biphenyl ketones, while reduction may produce biphenyl alcohols. Substitution reactions can lead to a variety of biphenyl derivatives, depending on the nucleophile used .
Applications De Recherche Scientifique
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .
Mécanisme D'action
The mechanism of action of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Biphenol: This compound has a similar biphenyl structure but with hydroxyl groups instead of the phenylethanone moiety.
2-Biphenylyl propionic acid: This compound includes a propionic acid group attached to the biphenyl structure.
2-(2-Biphenylyloxy)ethanol: This compound has an ethanol group instead of the phenylethanone moiety .
Uniqueness
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-PHENYLETHANONE is unique due to its specific combination of the biphenyl and phenylethanone groups.
Propriétés
Formule moléculaire |
C20H16O2 |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
1-phenyl-2-(2-phenylphenoxy)ethanone |
InChI |
InChI=1S/C20H16O2/c21-19(17-11-5-2-6-12-17)15-22-20-14-8-7-13-18(20)16-9-3-1-4-10-16/h1-14H,15H2 |
Clé InChI |
WGSBEPYBKQIAQL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Ethyl 4-{[(6-bromo-8-methyl-2-phenyl-4-quinolinyl)carbonyl]amino}benzoate](/img/structure/B339239.png)
